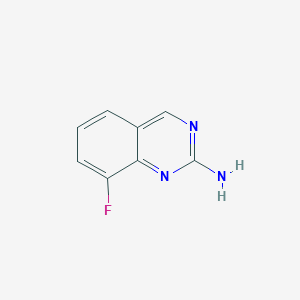

8-Fluoroquinazolin-2-amine

Beschreibung

8-Fluoroquinazolin-2-amine is a fluorinated quinazoline derivative characterized by a fluorine substituent at position 8 of the quinazoline core and an amine group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine).

Eigenschaften

IUPAC Name |

8-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGXLMLUIGXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443649 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-25-0 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Fluoroquinazolin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Wirkmechanismus

The exact mechanism of action of 8-Fluoroquinazolin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups. Examples include:

Key Observations :

- Fluorine vs. Other Halogens : Fluorine’s electronegativity improves dipole interactions compared to bulkier halogens (Br, Cl), which may enhance target binding.

- Positional Effects : Substituents at position 8 (e.g., F in 8-Fluoroquinazolin-2-amine) influence steric accessibility, whereas position 6/7 substitutions (e.g., Br, OCH₃) modulate electronic and steric properties.

Comparison with this compound :

Physicochemical Properties

Melting points and solubility vary with substituents:

Key Observations :

Inference for this compound :

- Fluorine’s electron-withdrawing effect may enhance binding to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs.

Biologische Aktivität

8-Fluoroquinazolin-2-amine is a derivative of the quinazoline family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Recent studies have shown that compounds within the quinazoline family can act as inhibitors of kinases and other proteins involved in critical signaling pathways.

Target Enzymes

- Kinases : Quinazoline derivatives, including this compound, have been identified as potent inhibitors of various kinases, which play crucial roles in cell proliferation and survival.

- Antiviral Activity : Evidence suggests that this compound may exhibit antiviral properties by inhibiting viral replication processes.

Biological Activities

The biological activities associated with this compound include:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

- The compound has shown significant growth inhibition at low micromolar concentrations, indicating its potential as an anticancer agent.

-

Antiviral Properties :

- Similar compounds have been reported to inhibit the replication of viruses like Chikungunya and Ross River viruses, suggesting a possible antiviral application for this compound.

-

Antimicrobial Activity :

- The compound exhibits activity against various bacterial strains, indicating its potential use as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the fluorine atom at the 8-position enhances its potency against specific targets compared to other derivatives lacking this substitution.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer (MCF-7) |

| Derivative A | 15 | Antiviral |

| Derivative B | 5 | Antimicrobial |

Case Studies

-

MCF-7 Cell Line Study :

- In a study evaluating the effects of various quinazoline derivatives on MCF-7 cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to controls.

-

Antiviral Screening :

- A screening assay for antiviral activity revealed that compounds similar to this compound significantly reduced viral plaque-forming units in infected cell cultures, showcasing its potential in antiviral therapy.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that this compound has favorable bioavailability and may effectively penetrate cellular membranes due to its lipophilic nature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Fluoroquinazolin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C for 12–24 hours enhances yield by promoting intramolecular cyclization. Catalysts like p-toluenesulfonic acid (p-TsOH) can further optimize reaction efficiency. Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and fluorine coupling patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves the spatial arrangement of the quinazoline core and fluorine substitution, critical for understanding reactivity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability studies involve incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. HPLC analysis tracks degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Fluorine’s electron-withdrawing effects typically enhance thermal resistance but may increase hydrolysis susceptibility in alkaline media .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses comparing IC₅₀ values across studies, paired with molecular docking simulations to probe target binding affinity, can clarify structure-activity relationships (SAR). For instance, conflicting antimicrobial data may stem from variations in bacterial strain permeability or efflux pump activity .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, fluorine’s inductive effects lower the LUMO energy, favoring nucleophilic substitution at the C-2 amine position .

Q. What experimental designs are critical for studying the role of fluorine substitution in modulating pharmacokinetic properties?

- Methodological Answer: Comparative studies using isotopologues (e.g., ⁸F vs. ⁷F derivatives) paired with in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) quantify fluorine’s impact. Fluorine’s electronegativity often improves metabolic stability by reducing cytochrome P450-mediated oxidation but may decrease solubility due to increased lipophilicity .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer: Slow vapor diffusion using mixed solvents (e.g., dichloromethane/methanol) promotes crystal growth. Fluorine’s small atomic radius facilitates dense packing, but hydrogen bonding with the amine group can lead to polymorphic variations. Single-crystal X-ray diffraction with synchrotron radiation resolves subtle structural distortions .

Data Presentation

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 178.17 g/mol | HRMS |

| Melting Point | 156–158°C | DSC |

| LogP (Octanol-Water) | 1.85 (±0.15) | HPLC |

| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) | Shake-flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.